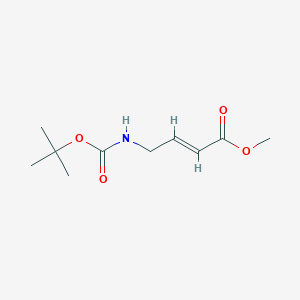
Tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate is an organic compound that features a tert-butyl group, a methoxycarbonyl group, and an allylcarbamate moiety. This compound is often used in organic synthesis and serves as a protecting group for amines due to its stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate allyl halide in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Base: Bases such as sodium hydride or potassium carbonate are used to deprotonate the carbamate, facilitating nucleophilic substitution.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher efficiency, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxycarbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions include substituted allylcarbamates, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate involves the formation of a stable carbamate protecting group. The tert-butyl group provides steric hindrance, making the carbamate resistant to nucleophilic attack. Upon exposure to specific conditions, such as acidic hydrolysis, the protecting group is cleaved, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used as a protecting group for amines, similar to tert-butyl (e)-3-(methoxycarbonyl)allylcarbamate.
Methoxycarbonyl allylcarbamate: Another protecting group with similar properties but different steric and electronic characteristics.
Uniqueness
This compound is unique due to its combination of the tert-butyl group and the methoxycarbonyl allylcarbamate moiety. This combination provides a balance of stability and reactivity, making it a versatile protecting group in organic synthesis.
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl (E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h5-6H,7H2,1-4H3,(H,11,13)/b6-5+ |
InChI Key |
MSDZHXDAPLPIIO-AATRIKPKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




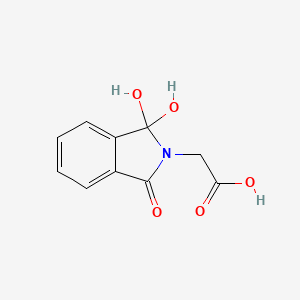

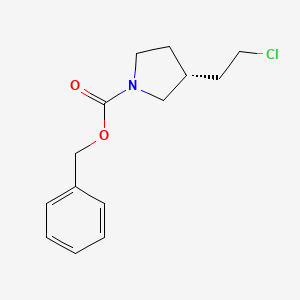
![(2-((3-morpholinopropyl)amino)-1H-benzo[d]imidazol-6-yl)methanol](/img/structure/B13970692.png)
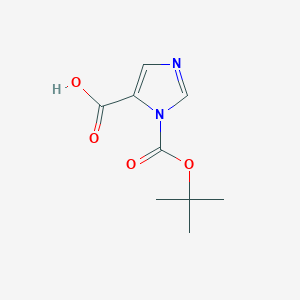
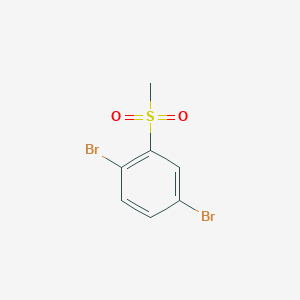
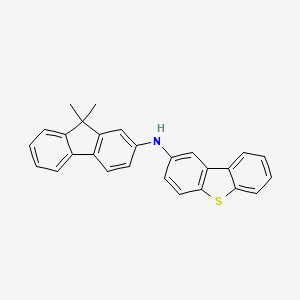
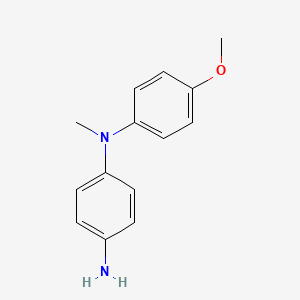
![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium;chloride](/img/structure/B13970721.png)
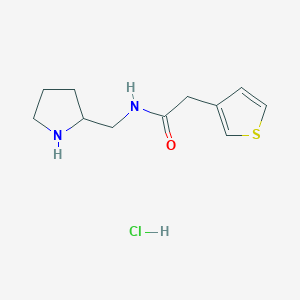
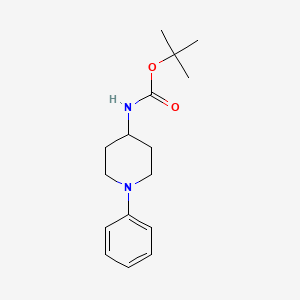
![3-Methyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B13970744.png)
